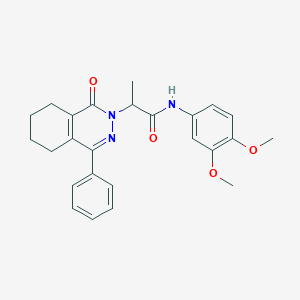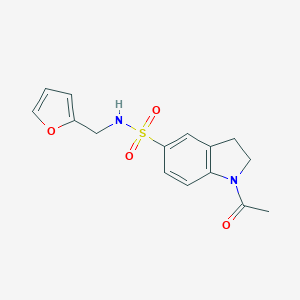![molecular formula C19H19N3O7 B271105 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate, also known as MIPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MIPO belongs to the class of pyrrolidinecarboxylate derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting various signaling pathways and enzymes involved in disease progression. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of MMPs, COX-2, and nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. This compound has also been shown to modulate the activity of various neurotransmitters such as acetylcholine and dopamine, which play a crucial role in cognitive function and motor control.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity and high selectivity for its target enzymes, making it a promising candidate for drug development. However, this compound has certain limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another potential direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential therapeutic applications in other diseases such as cardiovascular diseases and autoimmune disorders. Finally, this compound can be used as a lead compound for drug development, and its structure can be modified to improve its pharmacological properties.
Méthodes De Synthèse
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate can be synthesized by reacting 5-methyl-3-isoxazolecarboxylic acid with 4-(methoxycarbonyl)phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting hydrazide intermediate is then reacted with ethyl pyruvate in the presence of a catalyst such as triethylamine. The final product, this compound, is obtained by treating the pyrrolidinecarboxylic acid intermediate with acetic anhydride.
Applications De Recherche Scientifique
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H19N3O7 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H19N3O7/c1-11-7-15(21-29-11)20-16(23)10-28-19(26)13-8-17(24)22(9-13)14-5-3-12(4-6-14)18(25)27-2/h3-7,13H,8-10H2,1-2H3,(H,20,21,23) |
Clé InChI |
GRZNYJXYOBHBIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)